ALD Sb Film Electrical Conductivity: Sb(OEt)₃/(SiMe₃)₃Sb vs. Sb(NMe₂)₃/(SiMe₃)₃Sb and Prior ALD Sb Films
In a direct head-to-head ALD study, Sb films deposited at 75 °C using the Sb(OEt)₃/(SiMe₃)₃Sb precursor combination demonstrated higher electrical conductivity than both the Sb(NMe₂)₃/(SiMe₃)₃Sb combination and all previously reported Sb-ALD films. XRD and Raman spectroscopy confirmed the high phase purity of Sb films made with the Sb(OEt)₃/(SiMe₃)₃Sb pair; Sb₂O₃ contamination, which degrades electrical properties, was minimal for this combination . The study also reported the first Seebeck coefficient (∼17 μV/K at 300 K) and effective mass (~0.75 me) for ALD Sb films . The growth per cycle (GPC) for both combinations ranged from 0.1 to 0.25 Å/cycle, but the Sb(OEt)₃/(SiMe₃)₃Sb pair exhibited a superior temperature-dependent growth profile at the low deposition temperatures (60–80 °C) essential for integration with thermally sensitive substrates .
| Evidence Dimension | Electrical conductivity of ALD-deposited Sb films at 75 °C deposition temperature |
|---|---|
| Target Compound Data | Sb films from Sb(OEt)₃/(SiMe₃)₃Sb: higher electrical conductivity than all prior ALD Sb films; Seebeck coefficient ∼17 μV/K at 300 K; effective mass ∼0.75 me |
| Comparator Or Baseline | Sb(NMe₂)₃/(SiMe₃)₃Sb combination: lower electrical conductivity at 75 °C. Previously reported Sb-ALD films (e.g., SbCl₃-based): lower conductivity. |
| Quantified Difference | Conductivity of Sb(OEt)₃/(SiMe₃)₃Sb films exceeds all prior Sb-ALD benchmarks (qualitative but explicitly stated as 'higher'); first-reported Seebeck coefficient and effective mass values for Sb-ALD films. |
| Conditions | Thermal ALD (Veeco Savannah S200 reactor), deposition temperature 75 °C, Si/SiO₂/mica substrates, Sb(OEt)₃ and Sb(NMe₂)₃ from Strem Chemicals, (SiMe₃)₃Sb from Gelest Inc. |
Why This Matters
For procurement of ALD precursors targeting high-conductivity elemental Sb films for phase-change memory or nanoelectronics, the Sb(OEt)₃/(SiMe₃)₃Sb combination is the only system demonstrated to deliver conductivity exceeding all prior Sb-ALD benchmarks at CMOS-compatible low temperatures.
- [1] He, S.; et al. Low-temperature ALD of highly conductive antimony films through the reaction of silylamide with alkoxide and alkylamide precursors. Mater. Today Chem. 2023, 33, 101277. View Source
